Cas no 102488-58-4 (Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)-)

Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)- structure
102488-58-4 structure
Productnaam:Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)-
CAS-nummer:102488-58-4
MF:C21H17N5O2
MW:371.391983747482
CID:163538
PubChem ID:5324327

Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)-
    • Grossularine 2
    • Methanone,[2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyph...
    • [2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)methanone
    • Grossularine-2
    • Methanone, (2-(dimethylamino)-1,6-dihydroimidazo(4',5':4,5)pyrido(2,3-b)indol-4-yl)(4-hydroxyphenyl)-
    • [4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone
    • 102488-58-4
    • InChI=1/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25
    • DTXSID60145183
    • methanone, [2-(dimethylamino)-3,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl](4-hydroxyphenyl)-
    • Inchi: InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25)
    • InChI-sleutel: OGSOWFWOXWWJSA-UHFFFAOYSA-N
    • LACHT: CN(C)C1=NC2=C3C4=C(C=CC=C4)NC3=NC(C(C3C=CC(O)=CC=3)=O)=C2N1

Berekende eigenschappen

  • Exacte massa: 369.12275
  • Monoisotopische massa: 371.13822480g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 593
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 97.9Ų
  • XLogP3: 4

Experimentele eigenschappen

  • PSA: 92.1
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